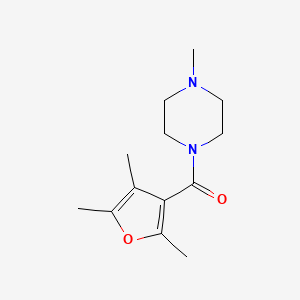
(4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone is a compound that has gained interest in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of (4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone involves its ability to bind to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been studied for its ability to inhibit the activity of certain enzymes, including tyrosine kinases and proteases. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments is its ability to target specific receptors in the body. This can lead to more precise and targeted results. However, one limitation is that it may not be suitable for all types of experiments, and further research is needed to determine its full range of applications.
Zukünftige Richtungen
There are several future directions for research involving (4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone. One potential direction is to further study its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its potential as an inhibitor of other enzymes and its applications in other areas of medicinal chemistry. Additionally, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction of 2,4,5-trimethylfuran-3-carbaldehyde with 4-methylpiperazine in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone has potential applications in medicinal chemistry due to its ability to target specific receptors in the body. It has been studied for its potential use as an anticancer agent, as well as for its ability to act as an inhibitor of certain enzymes.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-10(2)17-11(3)12(9)13(16)15-7-5-14(4)6-8-15/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOHXRDUDEBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCN(CC2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
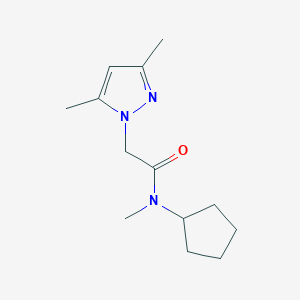
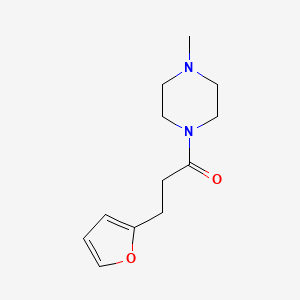

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)


![N-[3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504037.png)
![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)
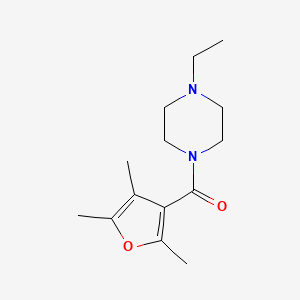
![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)
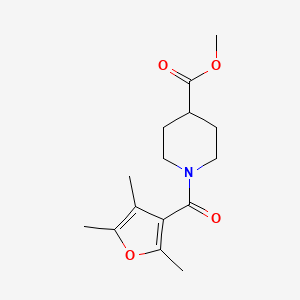
![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)
